molecular formula C16H12N2O2S B1421593 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1291832-37-5

4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B1421593
CAS RN: 1291832-37-5
M. Wt: 296.3 g/mol
InChI Key: SBXSVYJWWUHTEP-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)-4H-1,4-benzothiadiazine-2-carbonitrile 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported by Francotte et al. in 2010 . They tested these compounds as positive allosteric modulators of the AMPA receptors . A synthesis method of 4H-1,2,4-benzothiadiazine-1,1-dioxide derivatives was also reported in a patent .

Scientific Research Applications

AMPA Receptor Modulation

The modulation of AMPA receptors by compounds containing the benzothiadiazine dioxide ring has been explored. This could have implications in neurological disorders, offering a pathway for the development of neuroprotective or cognitive-enhancing drugs.

Each of these applications represents a unique field of research where the compound’s structure could be leveraged to develop new therapeutic agents. The versatility of the benzothiadiazine dioxide core allows for a wide range of potential modifications, which could lead to the discovery of novel drugs with significant clinical impact. The ongoing research and development in these areas are crucial for advancing our understanding of the compound’s full potential .

properties

IUPAC Name

4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-12-6-8-13(9-7-12)18-11-14(10-17)21(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSVYJWWUHTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 5
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
Reactant of Route 6
4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

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